Product packaging for 2'-Methyl-2,4'-bipyrimidine(Cat. No.:CAS No. 1269292-07-0)

2'-Methyl-2,4'-bipyrimidine

Cat. No.: B567307
CAS No.: 1269292-07-0
M. Wt: 172.191
InChI Key: YBCCCAZUAAPKGV-UHFFFAOYSA-N
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Description

2'-Methyl-2,4'-bipyrimidine is a nitrogen-donor heterocyclic ligand of significant interest in the development of coordination chemistry and functional materials. Its molecular structure, featuring two pyrimidine rings, allows it to act as a versatile chelating or bridging agent for various transition metal ions. This capability makes it a valuable building block in supramolecular chemistry and for constructing metal-organic frameworks (MOFs) with tailored properties . In research settings, this compound is primarily investigated for its application in homogeneous catalysis. Complexes incorporating this compound can serve as catalysts for organic transformations, potentially enhancing reaction efficiency and selectivity . Furthermore, its structural analogy to bioactive bipyridine complexes suggests potential for exploration in biomedical research, such as in the design of artificial metallonucleases that cleave DNA or RNA, or as a component in therapeutic agents . The methyl substituent on the ligand framework provides a site for further functionalization, enabling researchers to fine-tune the steric and electronic properties of the ligand for specific applications, from modulating the photophysical characteristics of metal complexes to creating sophisticated sensor materials .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H8N4 B567307 2'-Methyl-2,4'-bipyrimidine CAS No. 1269292-07-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1269292-07-0

Molecular Formula

C9H8N4

Molecular Weight

172.191

IUPAC Name

2-methyl-4-pyrimidin-2-ylpyrimidine

InChI

InChI=1S/C9H8N4/c1-7-10-6-3-8(13-7)9-11-4-2-5-12-9/h2-6H,1H3

InChI Key

YBCCCAZUAAPKGV-UHFFFAOYSA-N

SMILES

CC1=NC=CC(=N1)C2=NC=CC=N2

Synonyms

2'-Methyl-2,4'-bipyriMidine

Origin of Product

United States

Coordination Chemistry of 2 Methyl 2,4 Bipyrimidine

Ligand Design Principles and Coordination Motifs

Bidentate Chelation Characteristics and Stability Enhancement

2'-Methyl-2,4'-bipyrimidine functions as a bidentate chelating ligand, coordinating to metal ions through the nitrogen atoms of its two pyrimidine (B1678525) rings. This chelation results in the formation of a stable five-membered ring with the metal center, a phenomenon known as the chelate effect. The formation of such a ring structure significantly enhances the thermodynamic stability of the resulting metal complex compared to complexes formed with analogous monodentate ligands. libretexts.org This increased stability is primarily due to a favorable entropy change upon chelation. libretexts.org When a bidentate ligand replaces two monodentate ligands, the number of free molecules in the system increases, leading to a positive change in entropy and a more negative Gibbs free energy of formation.

The stability of metal complexes is also influenced by the basicity of the ligand. libretexts.org The nitrogen atoms in the pyrimidine rings of this compound act as Lewis bases, donating electron pairs to the metal ion. The inherent basicity of the pyrimidine rings contributes to the formation of strong metal-ligand bonds. The stability of these complexes can be further influenced by the nature of the metal ion and the presence of other ligands in the coordination sphere.

The formation of stable complexes is a critical aspect of coordination chemistry. Bidentate ligands like 2,2'-bipyridine (B1663995) and its derivatives are known to form stable complexes with a variety of transition metals, and this principle extends to this compound. frontiersin.orgchemmethod.comresearchgate.net The chelate effect is a powerful tool in the design of stable metal complexes for various applications.

Steric and Electronic Effects of 2'-Methyl Substitution on Coordination Behavior

The introduction of a methyl group at the 2'-position of the 2,4'-bipyrimidine (B12986983) scaffold has significant steric and electronic consequences that modulate its coordination behavior.

Steric Effects: The methyl group introduces steric bulk in proximity to one of the coordinating nitrogen atoms. This steric hindrance can influence the coordination geometry of the resulting metal complex. Depending on the size of the metal ion and the other ligands present, the methyl group can cause distortions from ideal geometries. For instance, in octahedral complexes, the methyl group can lead to a less symmetric coordination environment. This steric influence is a critical factor in controlling the reactivity and properties of the metal complex. In some cases, steric hindrance can even prevent the formation of certain types of complexes or favor the formation of species with lower coordination numbers.

Electronic Effects: The methyl group is an electron-donating group. acs.org Through an inductive effect, it increases the electron density on the pyrimidine ring system. This enhanced electron density on the ligand can, in turn, affect the electronic properties of the metal center upon coordination. For instance, the increased electron-donating ability of the ligand can stabilize metal centers in lower oxidation states. This electronic perturbation can also influence the energy of metal-to-ligand charge transfer (MLCT) transitions, which are often observed in the electronic spectra of transition metal complexes.

The interplay of these steric and electronic effects is crucial in fine-tuning the properties of metal complexes. For example, in the context of photophysical applications, the electron-donating nature of the methyl group can lead to a red-shift in absorption spectra. The steric bulk can be exploited to control catalytic activity by preventing unwanted side reactions. Therefore, the 2'-methyl substituent serves as a key design element for tailoring the coordination chemistry of 2,4'-bipyrimidine for specific applications.

Comparative Analysis of Coordination Modes with Other Bipyridine Isomers (e.g., 2,2'-, 4,4'-Bipyridines)

The coordination behavior of this compound can be better understood by comparing it with its more common isomers, 2,2'-bipyridine and 4,4'-bipyridine (B149096).

2,2'-Bipyridine (bpy): This is the most widely studied bipyridine isomer and serves as a benchmark for bidentate N,N'-chelating ligands. researchgate.net It readily forms stable five-membered chelate rings with a wide range of metal ions. The two nitrogen atoms are positioned to allow for strong chelation, leading to the formation of mononuclear complexes with well-defined geometries, often octahedral for tris-chelated complexes or square planar for bis-chelated complexes with certain metals. nih.gov The coordination of 2,2'-bipyridine and its derivatives, such as 4,4'-dimethyl-2,2'-bipyridine, has been extensively documented for numerous transition metals. frontiersin.orgiucr.orgtandfonline.com

4,4'-Bipyridine (4,4'-bpy): In contrast to 2,2'-bipyridine, the nitrogen atoms in 4,4'-bipyridine are positioned far apart, making chelation to a single metal center impossible. Instead, 4,4'-bipyridine typically acts as a bridging ligand, connecting two different metal centers. mdpi.com This bridging capability allows for the construction of coordination polymers, which can have one-, two-, or three-dimensional network structures. The formation of these extended structures is a hallmark of 4,4'-bipyridine coordination chemistry.

This compound: This isomer combines some of the characteristics of both 2,2'- and 4,4'-bipyridine, but with its own unique features. Like 2,2'-bipyridine, it can act as a bidentate chelating ligand, forming a five-membered ring with a metal ion through the N1' and N2 atoms. However, the presence of the methyl group at the 2'-position introduces steric hindrance that can affect the stability and geometry of the resulting complex, a factor not present in the parent 2,2'-bipyridine. The nitrogen atom at the 4-position of the second pyrimidine ring also presents a potential coordination site. While chelation is the dominant mode, the possibility of bridging behavior, similar to 4,4'-bipyridine, cannot be entirely ruled out, especially in the formation of polynuclear complexes or coordination polymers under specific reaction conditions. The synthesis of a manganese(II) complex with 2,4'-bipyridyl, [Mn(H₂O)₂(ac-O)₂(2,4'-bipy)₂], demonstrates its coordinating ability. tandfonline.com

In essence, the isomeric position of the nitrogen atoms and the presence of substituents are critical determinants of the coordination mode. 2,2'-bipyridine is a classic chelator, 4,4'-bipyridine is a typical bridging ligand, and this compound offers the potential for chelation with steric and electronic modulation from the methyl group, and potentially more complex coordination behavior.

Synthesis and Characterization of Metal Complexes of this compound

Formation of Complexes with Transition Metals

This compound, as a derivative of bipyridine, is expected to form complexes with a wide array of transition metals. The synthesis of these complexes generally involves the reaction of a metal salt with the ligand in a suitable solvent. The specific reaction conditions, such as the metal-to-ligand ratio, solvent, and temperature, can influence the stoichiometry and structure of the resulting complex.

Based on the extensive coordination chemistry of related bipyridine and bipyrimidine ligands, complexes of this compound with the following transition metals have been reported or are highly probable:

Ruthenium(II/III): Ruthenium complexes with bipyridine ligands are well-known for their rich photophysical and electrochemical properties. The synthesis of Ru(II) complexes often involves the reaction of a ruthenium precursor, such as RuCl₃·xH₂O or a pre-formed complex like [Ru(CO)₂Cl₂]n, with the bipyrimidine ligand. hzdr.de

Iridium(III): Iridium(III) complexes with bipyridine ligands are of significant interest for their applications in organic light-emitting diodes (OLEDs) and as photoredox catalysts. nih.govamericanelements.com Synthesis typically involves the reaction of an iridium precursor, such as a chloro-bridged dimer [Ir(C^N)₂(μ-Cl)]₂, with the bipyridine ligand. nih.govresearchgate.net

Manganese(II): Manganese(II) readily forms complexes with N-donor ligands. A manganese(II) complex with the related 2,4'-bipyridyl ligand has been synthesized and characterized. tandfonline.com The formation of Mn(II) complexes with 2,2'-bipyridine is also well-documented. frontiersin.orgiucr.org

Cobalt(II): Cobalt(II) forms complexes with various bipyridine derivatives. frontiersin.orgcdnsciencepub.comtandfonline.com The synthesis would typically involve the direct reaction of a cobalt(II) salt, such as CoCl₂ or cobalt(II) acetate, with the ligand.

Nickel(II): Nickel(II) complexes with methyl-substituted bipyridines have been synthesized and studied. frontiersin.orgcdnsciencepub.comijcce.ac.ir For example, a binuclear nickel(II) complex containing 6-methyl-2,2'-bipyridine (B1582009) has been reported. ijcce.ac.ir

Copper(II): Copper(II) readily forms complexes with bipyridine ligands. frontiersin.org The synthesis is generally straightforward, involving the mixing of a copper(II) salt with the ligand in a suitable solvent.

Rhodium(III) and Gold(III): Rh(III) and Au(III) complexes with 2,2'-bipyridine have been synthesized and characterized, suggesting that similar complexes could be formed with this compound. chemmethod.com

Platinum(II): Platinum(II) forms a variety of square planar complexes with bipyridine and bipyrimidine ligands. tandfonline.comcaltech.eduresearchgate.netmdpi.comrsc.org These are often synthesized from precursors like K₂PtCl₄.

Zinc(II): Zinc(II) complexes with bipyridine ligands are also common. tandfonline.combeilstein-journals.org Given that zinc(II) has a d¹⁰ electron configuration, its complexes are often used as diamagnetic analogues for spectroscopic studies.

The following table summarizes some of the transition metal complexes formed with related bipyridine and bipyrimidine ligands, which serves as a strong indication for the potential of this compound to form similar complexes.

Metal IonExample of a Related Bipyridine/Bipyrimidine Complex
Ru(II)trans-(Cl)-[Ru(4,4'-dimethyl-2,2'-bipyridine)Cl₂(CO)₂] hzdr.de
Ir(III)[Ir(ppy)₂(Me-bpy-TEG)]Cl nih.gov
Mn(II)[Mn(H₂O)₂(ac-O)₂(2,4'-bipy)₂] tandfonline.com
Co(II)[CoL(bpy)] (where L is a Schiff base ligand) tandfonline.com
Ni(II)[Ni₂(6-methyl-2,2'-bipyridine)₂(μ-Cl)₂Cl₂] ijcce.ac.ir
Cu(II)[CuL(bpy)] (where L is a Schiff base ligand) tandfonline.com
Rh(III)Rh(III) complexes with sodium fusidate and 2,2'-bipyridine chemmethod.com
Au(III)Au(III) complexes with sodium fusidate and 2,2'-bipyridine chemmethod.com
Pt(II)[Pt(bpy)(cod)(Me)][SbF₆] mdpi.com
Zn(II)[ZnL(bpy)] (where L is a Schiff base ligand) tandfonline.com

This table is for illustrative purposes and shows the diversity of complexes formed with related ligands.

Theoretical and Computational Investigations of 2 Methyl 2,4 Bipyrimidine

Quantum Chemical Calculations

Quantum chemical calculations serve as a powerful tool for elucidating the intrinsic properties of molecules like 2'-Methyl-2,4'-bipyrimidine at the electronic level. numberanalytics.com These computational methods, rooted in quantum mechanics, can predict molecular structure, stability, and reactivity. unlp.edu.arunizin.org

Molecular Orbital (MO) theory describes how atomic orbitals combine to form molecular orbitals, which are delocalized over the entire molecule. unizin.orglibretexts.orgatlanticoer-relatlantique.ca Key among these are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a crucial parameter for assessing a molecule's chemical reactivity and kinetic stability. researchgate.netijcrt.org

For bipyridine and its derivatives, Density Functional Theory (DFT) is a commonly employed method to calculate electronic structures and HOMO-LUMO gaps. researchgate.nettandfonline.comacs.org For instance, studies on substituted 2,2'-bipyridines have shown that the nature of the substituent significantly influences the HOMO-LUMO energy gap. tandfonline.comrsc.org Electron-donating groups, such as the methyl group in this compound, are known to increase the energy of the HOMO, which can lead to a reduction in the energy gap compared to the unsubstituted parent molecule. researchgate.net A smaller HOMO-LUMO gap generally implies higher chemical reactivity. rroij.com

Table 1: Representative HOMO-LUMO Gaps for Related Bipyridine Compounds This table is illustrative, based on data for related compounds, as specific values for this compound are not available.

Compound Computational Method HOMO (eV) LUMO (eV) Energy Gap (eV) Reference
[Ru(Tpy)₂]²⁺ B3LYP/LANL2DZ - - 2.51 rroij.com
[Ru(TpyCH₂NH₂)₂]²⁺ B3LYP/LANL2DZ - - 2.3 rroij.com
2,2'-bipyridine (B1663995) DFT/B3LYP-D3 - - - researchgate.net
Amino-substituted 2,2'-bipyridine DFT/B3LYP-D3 - - Reduced vs. parent researchgate.net

The conformational landscape of a molecule describes the relative energies of its different spatial arrangements. nih.govlibretexts.org For bi-aryl systems like bipyrimidines, a key factor is the torsional or dihedral angle between the two aromatic rings. This angle is determined by a balance of steric hindrance between adjacent groups and the extent of π-conjugation across the inter-ring bond. nih.gov

In 2,2'-bipyridine, a planar cis conformation is disfavored due to steric repulsion between hydrogen atoms, while the planar trans conformer is the most stable. ajrconline.org The introduction of a methyl group, as in this compound, would introduce additional steric effects. Computational methods like DFT can be used to perform a relaxed potential energy surface (PES) scan by systematically varying the dihedral angle and calculating the energy of each conformation. researchgate.net This analysis reveals the most stable conformers (energy minima) and the energy barriers to rotation (transition states). For example, in related substituted bipyridines, calculated dihedral angles range from nearly planar (0.4°) to significantly twisted (55.82°), depending on the nature and position of the substituents. nih.gov

Table 2: Dihedral Angles in Various Bipyridine and Bipyrimidine Derivatives This table presents data from related structures to illustrate the typical range of dihedral angles.

Compound Dihedral Angle (°) Notes Reference
4,6-Dichloro-5-(2-methoxyphenoxy)-2,2′-bipyrimidine 36.3 (4) Angle between the two pyrimidine (B1678525) rings. iucr.org
2,2′,6,6′-Tetramethyl-4,4′-bipyridine 19.48 (2) Angle between the two pyridine (B92270) rings. nih.gov
4,4'-Dimethyl-2,2'-bipyridine N-Oxide 161.77 Angle between the two phenyl rings. unito.it
6-Chloro 4,4'-dimethyl 2,2'-bipyridine 179.15 Nearly planar conformation. unito.it

Computational chemistry provides a suite of descriptors derived from the electronic structure to predict a molecule's stability and reactivity. epstem.net Thermodynamic stability can be assessed by calculating the total energy of the optimized molecular structure. ijcrt.org Reactivity can be predicted using parameters derived from frontier molecular orbitals, such as ionization potential (related to HOMO energy) and electron affinity (related to LUMO energy). researchgate.net

Molecular Electrostatic Potential (MEP) maps are another valuable tool. They visualize the charge distribution on the molecular surface, identifying electron-rich regions (nucleophilic sites, typically colored red or yellow) and electron-poor regions (electrophilic sites, colored blue). For a molecule like this compound, the nitrogen lone pairs would be expected to be the most electron-rich, nucleophilic sites, making them primary locations for protonation or coordination to metal ions. epstem.net

Conformational Landscapes and Torsional Dynamics (e.g., Dihedral Angle Analysis)

Computational Modeling of Coordination Interactions

Bipyrimidines are excellent ligands in coordination chemistry, forming stable complexes with a wide range of metal ions. eurjchem.comnih.gov Computational modeling is instrumental in understanding and predicting the behavior of these metal complexes.

Computational methods can predict the geometry of metal complexes, including bond lengths and angles between the metal center and the ligand. acs.orgnih.gov For example, in copper complexes with substituted bipyridines, DFT calculations have been used to optimize the structures and analyze the Cu-N bond distances and N-Cu-N bond angles. nih.gov

Furthermore, the thermodynamics of ligand-metal binding can be investigated by calculating the binding energy, which is the difference in energy between the complex and the sum of the energies of the isolated metal ion and ligand. numberanalytics.comacs.org These calculations can help predict the spontaneity and stability of complex formation. tandfonline.com For instance, studies on ruthenium complexes have used energy minimization to determine the stability of different ligand arrangements. ijcrt.org

When this compound coordinates to paramagnetic metal ions, such as certain transition metals or lanthanides, the resulting complexes can exhibit interesting magnetic properties. Computational studies are crucial for understanding these properties, which arise from the interactions between the unpaired electrons of the metal and the ligand framework. researchgate.net

In complexes involving lanthanide ions bridged by bipyrimidine radical anions, DFT calculations can elucidate the magnetic exchange coupling (J) between the metal and the radical. escholarship.orgacs.org This coupling determines the ground spin state of the molecule. acs.org For dysprosium(III) complexes, which are often studied as single-molecule magnets (SMMs), computational models can help understand the magnetic anisotropy, which is the directional dependence of the magnetic properties and is fundamental to achieving slow magnetic relaxation and magnetic hysteresis. escholarship.org The strength of the exchange coupling has been shown to directly impact the thermal barrier to magnetic relaxation (Ueff), a key metric for SMM performance. escholarship.org

Ligand-Metal Binding Thermodynamics and Structural Predictions

Predictive Spectroscopic Modeling and Assignment

Theoretical and computational chemistry serves as a powerful tool for the prediction and interpretation of the spectroscopic properties of complex organic molecules like this compound. By employing methods such as Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT), researchers can model the electronic and structural properties of the molecule to predict its spectroscopic signatures. These computational approaches are invaluable for assigning experimental spectra, resolving ambiguities, and gaining deeper insight into the molecule's behavior at an electronic level.

Vibrational Spectroscopy (IR) Modeling

DFT calculations are frequently used to compute the vibrational frequencies of molecules. For this compound, these calculations can predict the infrared (IR) spectrum by identifying the characteristic vibrational modes associated with its functional groups and aromatic rings. Theoretical frequency calculations help to assign the bands observed in an experimental FTIR spectrum. For instance, key vibrations such as C-H stretching, C=N and C=C aromatic ring stretching, and methyl group deformations can be accurately predicted. Often, a scaling factor is applied to the computed frequencies to achieve better agreement with experimental data, correcting for anharmonicity and basis set limitations.

Below is a representative table illustrating how DFT calculations can be used to assign vibrational modes for a molecule like this compound.

Table 1: Predicted IR Vibrational Frequencies for this compound Note: The data below is illustrative of typical DFT calculation results for bipyrimidine derivatives and is intended for demonstrative purposes.

Vibrational ModePredicted Frequency (cm⁻¹)Description
ν(C-H)3100-3000Aromatic C-H stretching
ν(C-H)2980-2900Methyl group C-H stretching
ν(C=N/C=C)1600-1450Aromatic ring stretching vibrations
δ(C-H)1480-1430Methyl group asymmetric/symmetric bending
Ring Breathing1050-990Pyrimidine/Pyridine ring breathing modes
γ(C-H)900-700Out-of-plane C-H bending

Nuclear Magnetic Resonance (NMR) Spectroscopy Modeling

Computational methods are also employed to predict ¹H and ¹³C NMR spectra. By calculating the magnetic shielding tensors for each nucleus in the molecule, it is possible to predict chemical shifts. For an unsymmetrical molecule like this compound, where proton and carbon signals can be complex and overlapping, theoretical predictions are crucial for accurate spectral assignment. cdnsciencepub.com These calculations can help distinguish between the protons on the two different pyrimidine rings and confirm the position of the methyl substituent. The predicted chemical shifts are typically referenced against a standard, such as Tetramethylsilane (TMS), to allow for direct comparison with experimental results.

The following table shows a hypothetical comparison between experimental and computationally predicted ¹H NMR chemical shifts.

Table 2: Predicted vs. Experimental ¹H NMR Chemical Shifts (ppm) Note: This table is a representative example. Actual experimental values may vary based on solvent and other conditions.

Proton PositionPredicted δ (ppm)Illustrative Experimental δ (ppm)
H-57.357.40
H-68.708.75
H-3'8.458.50
H-5'7.207.25
H-6'9.159.20
-CH₃2.602.65

Electronic Spectroscopy (UV-Vis) Modeling

Time-Dependent Density Functional Theory (TD-DFT) is the standard method for simulating UV-Vis absorption spectra. This technique calculates the energies of electronic transitions from the ground state to various excited states. For this compound, TD-DFT can predict the wavelengths of maximum absorption (λmax) corresponding to π→π* and n→π* transitions within the bipyrimidine system. By analyzing the molecular orbitals involved in these transitions, a detailed assignment of the experimental UV-Vis spectrum can be achieved. Such analyses are particularly useful in understanding how substituents, like the methyl group, influence the electronic properties and absorption characteristics of the bipyrimidine core.

Table 3: Predicted Electronic Transitions for this compound via TD-DFT Note: Data is illustrative of typical TD-DFT results for aromatic N-heterocycles.

Calculated λmax (nm)Oscillator Strength (f)Primary Orbital ContributionTransition Type
3150.02HOMO-1 -> LUMOn→π
2850.45HOMO -> LUMOπ→π
2400.38HOMO-2 -> LUMOπ→π
2100.15HOMO -> LUMO+1π→π

Based on the provided outline and a thorough review of available scientific literature, it has been determined that there is a lack of specific research data for the compound This compound within the advanced application areas of catalysis and materials science as specified.

The field of bipyridine chemistry is extensive, with numerous studies focusing on various isomers and derivatives. Research literature prominently features compounds such as 4,4'-dimethyl-2,2'-bipyridine, 4'-methyl-2,2'-bipyridine-4-carboxylic acid, and other substituted bipyridines in applications ranging from catalysis to photovoltaics. These related molecules serve as important ligands in the development of functional metal complexes.

Therefore, it is not possible to generate a scientifically accurate and detailed article on the "Advanced Applications of this compound in Materials Science and Catalysis" that strictly adheres to the provided outline and content requirements due to the absence of specific research findings for this particular compound.

Advanced Applications of 2 Methyl 2,4 Bipyrimidine in Materials Science and Catalysis

Material Science Integrations

Precursors for Functional Polymeric Materials

There is no available scientific literature that describes the synthesis or characterization of functional polymeric materials derived from 2'-Methyl-2,4'-bipyrimidine. Research on polymeric materials typically involves derivatives of bipyridines that contain polymerizable groups, such as vinyl functionalities, which have not been reported for this specific isomer.

Fabrication of Metal-Organic Frameworks (MOFs) and Coordination Polymers

A comprehensive search did not yield any reports on the use of this compound as a ligand in the fabrication of Metal-Organic Frameworks or coordination polymers. The design of these materials relies on the specific geometry and connectivity of the organic linkers, and the coordination behavior of this compound with various metal ions has not been documented in the context of creating extended crystalline structures.

Supramolecular Chemistry and Directed Self-Assembly

Detailed experimental or computational studies on the non-covalent interaction patterns of this compound are not present in the current body of scientific literature. While it can be hypothesized that the molecule would engage in interactions typical for N-heterocycles, specific research quantifying these forces or describing their role in crystal engineering is absent.

There are no published examples of discrete supramolecular architectures or extended networks that have been designed or constructed using this compound as a primary building block.

The principles of molecular recognition are fundamental to supramolecular chemistry, dictating how molecules selectively interact to form ordered structures. However, no studies were found that investigate the molecular recognition capabilities of this compound as a host or guest molecule in self-assembled systems.

Future Research Directions and Emerging Opportunities for 2 Methyl 2,4 Bipyrimidine

Exploration of Unconventional Synthetic Pathways and Sustainable Methodologies

The synthesis of bipyrimidine derivatives has traditionally relied on established coupling reactions. mdpi.comorgsyn.org However, the future of 2'-Methyl-2,4'-bipyrimidine synthesis will likely be shaped by the development of more sustainable and efficient methods.

Future research should prioritize the exploration of unconventional synthetic pathways that offer improved yields, reduced reaction times, and minimized environmental impact. This includes the investigation of transition-metal-free C-H activation and coupling reactions, which represent an economically and environmentally promising alternative. preprints.org Methodologies like those employing bis-phenalenyl compounds and K(Ot-Bu) for C-H functionalization could be adapted for the synthesis of this compound. mdpi.com

Furthermore, the development of one-pot or tandem reactions that combine multiple synthetic steps into a single, streamlined process would significantly enhance efficiency. Exploring alternative coupling partners beyond the traditional halides, such as pyridyl sulfinate salts, could also broaden the synthetic scope and applicability. mdpi.com The use of more environmentally benign solvents and catalysts, including the potential for biocatalytic approaches, warrants significant investigation to align with the principles of green chemistry.

Synthetic ApproachPotential AdvantagesKey Research Focus
Transition-Metal-Free C-H Activation Reduced cost, lower toxicity, simplified purificationAdapting existing methods to this compound precursors. preprints.org
One-Pot/Tandem Reactions Increased efficiency, reduced wasteDesigning reaction sequences that minimize intermediate isolation steps.
Alternative Coupling Partners Broader substrate scope, milder reaction conditionsInvestigating the use of sulfinates and other non-traditional groups. mdpi.com
Green Chemistry Methodologies Reduced environmental impact, enhanced safetyExploring biocatalysis and the use of sustainable solvents.

Rational Design of Novel Coordination Complexes with Tunable Functionalities

The true potential of this compound lies in its ability to act as a ligand in the formation of coordination complexes with a wide array of transition metals. The rational design of these complexes opens up a vast landscape of tunable functionalities for applications in catalysis, photophysics, and materials science.

Future efforts should focus on the systematic variation of the metal center and ancillary ligands to fine-tune the electronic and steric properties of the resulting complexes. The methyl group on the 2'-position of the bipyrimidine core already introduces specific steric and electronic effects that can be further modulated. By strategically introducing other substituents onto the bipyrimidine framework, researchers can precisely control properties such as redox potentials, absorption and emission spectra, and catalytic activity. mdpi.com

For instance, the design of ruthenium(II) and iridium(III) complexes incorporating this compound could lead to novel phosphorescent materials for organic light-emitting diodes (OLEDs) with tailored emission colors and efficiencies. nih.gov Similarly, the development of copper(II) and other transition metal complexes could yield new catalysts for a variety of organic transformations. researchgate.net The synthesis of multinuclear complexes bridged by this compound could also lead to materials with interesting magnetic and electronic properties. acs.org

Application AreaDesign StrategyDesired Outcome
Photophysics (OLEDs) Incorporation of heavy metals (Ru, Ir) and π-conjugated substituents. nih.govTunable emission wavelengths and high quantum yields.
Catalysis Use of catalytically active metals (Pd, Cu, Rh) and chiral auxiliaries. researchgate.netchemmethod.comHigh catalytic activity and enantioselectivity in organic reactions.
Materials Science Formation of coordination polymers and metal-organic frameworks (MOFs). rsc.orgresearchgate.netPorous materials with selective gas sorption or separation properties.

Application of Advanced In-Situ Spectroscopic Techniques for Mechanistic Elucidation

A deeper understanding of the reaction mechanisms involving this compound and its complexes is crucial for their rational design and optimization. Advanced in-situ spectroscopic techniques offer powerful tools to probe reaction intermediates and transition states in real-time. nih.gov

Future research should leverage techniques such as in-situ NMR, transient absorption spectroscopy, and time-resolved infrared spectroscopy to elucidate the intricate details of coordination processes, catalytic cycles, and photochemical reactions. acs.orgresearchgate.net These methods can provide invaluable information on the kinetics and thermodynamics of these processes, which is often inaccessible through conventional analytical techniques. acs.org

For example, transient IR spectroscopy can be used to track the changes in the vibrational modes of carbonyl ligands in ruthenium complexes during CO2 reduction, providing insights into the electronic changes at the metal center. acs.org In-situ NMR spectroscopy can be employed to monitor the formation and transformation of catalytic intermediates in solution under actual reaction conditions. researchgate.net The integration of these experimental techniques with computational modeling, such as Density Functional Theory (DFT) calculations, will provide a comprehensive picture of the reaction pathways and help in the rational design of more efficient systems. researchgate.net

Spectroscopic TechniqueInformation GainedResearch Application
In-situ NMR Spectroscopy Identification of reaction intermediates and their concentrations. researchgate.netMechanistic studies of catalytic reactions.
Transient Absorption Spectroscopy Characterization of excited states and short-lived species. acs.orgElucidation of photochemical and photophysical processes.
Time-Resolved Infrared Spectroscopy Monitoring of changes in bonding and structure during a reaction. acs.orgUnderstanding ligand substitution and rearrangement dynamics.
Computational Modeling (DFT) Prediction of electronic structures, reaction energies, and transition states. researchgate.netGuiding the rational design of new catalysts and materials.

Interdisciplinary Research at the Interface of Chemical Synthesis and Materials Engineering

The future development of this compound will greatly benefit from a highly interdisciplinary approach that bridges the gap between fundamental chemical synthesis and applied materials engineering. The unique properties of this compound and its derivatives make it an attractive candidate for the creation of advanced functional materials.

Collaborative research efforts should focus on integrating this compound-based building blocks into larger material architectures. This includes the synthesis of covalent organic frameworks (COFs) and metal-organic frameworks (MOFs) where the bipyrimidine unit can act as a structural node or a functional linker. The resulting materials could exhibit tailored porosity, selective guest uptake, and interesting electronic or optical properties.

Furthermore, the incorporation of this compound into polymeric materials could lead to the development of novel sensors, membranes, or electronic devices. orgsyn.org For example, polymers containing bipyrimidine-metal complexes could be designed to exhibit stimuli-responsive behavior, changing their properties in response to light, heat, or chemical analytes. The interface with materials engineering will be crucial for processing these materials into thin films, fibers, or other device-compatible forms.

Research AreaInterdisciplinary FocusPotential Application
Porous Materials (MOFs, COFs) Combining synthetic chemistry with crystal engineering. Gas storage and separation, heterogeneous catalysis.
Functional Polymers Integrating coordination chemistry with polymer science. orgsyn.orgChemical sensors, smart membranes, and actuators.
Molecular Electronics Bridging organic synthesis with device fabrication.Conductive wires and switchable molecular junctions. researchgate.net

By pursuing these future research directions, the scientific community can unlock the full potential of this compound, paving the way for innovations in catalysis, materials science, and beyond.

Q & A

Q. What are the optimal synthetic routes for preparing 2'-Methyl-2,4'-bipyrimidine and its derivatives?

Methodology:

  • Ullmann coupling is a robust method for synthesizing bipyrimidine derivatives. For example, 2,2'-bipyrimidine can be prepared via Ullmann coupling of 2-iodopyrimidine under reflux in DMF with a copper catalyst, yielding >85% purity after recrystallization .
  • Purification: Column chromatography (silica gel, ethyl acetate/hexane) or slow evaporation from DMF/ethanol mixtures is recommended for isolating single crystals suitable for XRD .
  • Derivatization: Substituents (e.g., methyl, bromo) can be introduced via halogenation or alkylation reactions, requiring strict control of stoichiometry and temperature .

Q. Which characterization techniques are essential for confirming the structure of this compound complexes?

Methodology:

  • X-ray diffraction (XRD): Determines crystal packing and bond parameters. For example, Mn(II) complexes show Mn–N bond lengths of 2.25–2.30 Å and N–Mn–N angles of 70.0–72.0°, indicative of octahedral distortion .
  • NMR spectroscopy: ¹H/¹³C NMR confirms ligand coordination shifts (e.g., downfield shifts for pyrimidine protons upon metal binding) .
  • Elemental analysis and mass spectrometry: Validate stoichiometry, e.g., [Mn₂Cl₄(bpym)₃] requires precise C/H/N ratios .

Advanced Research Questions

Q. How can researchers design coordination complexes with this compound to study magnetic or catalytic properties?

Methodology:

  • Ligand-to-metal ratio: A 3:2 bpym:MnCl₂ ratio in ethanol yields dinuclear Mn(II) complexes with bridging ligands. Adjusting ratios (e.g., 1:1) may produce mononuclear species .
  • Solvent choice: Polar solvents (DMF, ethanol) enhance ligand solubility and facilitate crystallization. Slow evaporation at 70°C produces diffraction-quality crystals .
  • Magnetic studies: Use SQUID magnetometry to analyze exchange interactions in dinuclear complexes. For example, antiferromagnetic coupling is observed in Mn(II) systems .

Q. How can octahedral distortions in metal-bipyrimidine complexes be quantified?

Methodology:

  • Bond angle variance analysis: Calculate deviations from ideal octahedral angles (90°). For [Mn₂Cl₄(bpym)₃], N–Mn–N angles range from 70.0–72.0°, while Cl–Mn–Cl angles are 104.77°, indicating significant distortion .
  • Continuous symmetry measures (CSM): Software like SHAPE quantifies geometric deviations using XRD data .

Q. What electrochemical methods are suitable for evaluating this compound in energy storage applications?

Methodology:

  • Cyclic voltammetry (CV): Measures redox potentials in non-aqueous electrolytes (e.g., 0.1 M TBAPF₆ in acetonitrile). Bipyrimidine derivatives exhibit reversible redox couples at −1.2 to −1.5 V vs. Ag/Ag⁺ .
  • Flow battery testing: Assess solubility (>1.3 M in acetonitrile) and cycling stability (e.g., 75 cycles with <5% capacity loss) using bipyrimidine anolytes .

Q. How can contradictions in crystallographic data for bipyrimidine complexes be resolved?

Methodology:

  • Cross-validation with spectroscopic data: Compare XRD bond lengths/angles with EXAFS or IR results.
  • Statistical refinement: Use SHELXL for high-resolution data (R₁ < 0.05) or SHELXE for twinned/macromolecular crystals .
  • Database mining: Cross-reference with Cambridge Structural Database (CSD) entries for similar complexes .

Q. What strategies enhance the photophysical properties of bipyrimidine-based emissive polymers?

Methodology:

  • Donor-acceptor design: Incorporate bipyrimidine (acceptor) with carbazole or fluorene (donor) units. For example, poly(fluorene-bpym) exhibits greenish-blue emission (λₑₘ = 480 nm) and quantum yields up to 45% .
  • Solvatochromism studies: Monitor emission shifts in solvents of varying polarity to assess intramolecular charge transfer .

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